molecular formula C6H7N3S B1374191 6-Aminopyridine-2-carbothioamide CAS No. 1342900-31-5

6-Aminopyridine-2-carbothioamide

Cat. No.: B1374191
CAS No.: 1342900-31-5
M. Wt: 153.21 g/mol
InChI Key: GVFAJJVOTQJFES-UHFFFAOYSA-N
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Description

6-Aminopyridine-2-carbothioamide is a high-quality reference standard . It is used as an intermediate for the synthesis of pharmaceutical compounds .


Synthesis Analysis

2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . It is synthesized by the reaction of pyridine with sodium amide (Chichibabin amination) .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C6H7N3S/c7-5-3-1-2-4 (9-5)6 (8)10/h1-3H, (H2,7,9) (H2,8,10) . The molecular weight is 153.21 .


Chemical Reactions Analysis

2-Aminopyridine is known for the synthesis of diverse biological molecules . It can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .


Physical And Chemical Properties Analysis

The physical form of this compound is a powder . It has a molecular weight of 153.21 .

Scientific Research Applications

Antitumor Activity

  • Ribonucleotide Reductase Inhibition : 2,2'-Bipyridyl-6-carbothioamide (BPYTA) exhibits antitumor activity through the inhibition of ribonucleotide reductase, a key enzyme in cell proliferation. This activity is especially noted when BPYTA forms an iron chelate, which can destroy the tyrosyl radical of the enzyme's small subunit (Nocentini & Barzi, 1997).

Antifungal and Antimicrobial Properties

  • Antifungal Potency : A series of 2-alkylthiopyridine-4-carbothioamides exhibited inhibitory activity against certain yeasts and dermatophytes, indicating their potential as antifungal agents (Klimesová, Otčenášek, & Waisser, 1996).
  • Antimycobacterial Activity : Another series, the 4-alkylthiopyridine-2-carbothioamides, showed good antimycobacterial activity against various Mycobacterium species, comparable to isoniazid, a standard tuberculosis medication (Klimešová, Svoboda, Waisser, Macháček, Buchta, & Odlerová, 1996).

Structural and Spectroscopic Analysis

  • Molecular Structure Investigation : Studies using vibrational spectroscopic techniques have been conducted on derivatives like 2-ethylpyridine-4-carbothioamide, revealing insights into their molecular structure and potential as anti-tubercular agents (Muthu, Ramachandran, & Uma maheswari, 2012).

Metallurgical and Chemical Studies

  • Metal Complex Formation : Research has also been done on the formation of metal complexes with 2,2'-bipyridine-6-carbothioamide, which includes characterizations through various spectroscopic methods. These studies are significant for understanding the coordination chemistry of such compounds (Childs, Cadogan, Craig, Scudder, & Goodwin, 1998).

Safety and Hazards

The safety information for 6-Aminopyridine-2-carbothioamide indicates that it may form combustible dust concentrations in air. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation .

Future Directions

While specific future directions for 6-Aminopyridine-2-carbothioamide are not mentioned in the search results, there is a great demand for antiplasmodial compounds with alternative mechanisms of action . This suggests potential future research directions in this area.

Biochemical Analysis

Biochemical Properties

6-Aminopyridine-2-carbothioamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme pyridoxal kinase, which is involved in the metabolism of vitamin B6. The compound acts as an inhibitor, reducing the enzyme’s activity and affecting the overall metabolic pathway of vitamin B6. Additionally, this compound interacts with proteins involved in cellular signaling pathways, such as protein kinases, by binding to their active sites and modulating their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, the compound affects the activity of voltage-gated potassium channels, leading to changes in membrane potential and neurotransmitter release. This modulation of ion channels can impact neuronal excitability and synaptic transmission. Furthermore, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, thereby influencing cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes and proteins, inhibiting or activating their function. For example, it inhibits the enzyme pyridoxal kinase by binding to its active site, preventing the phosphorylation of pyridoxal to pyridoxal phosphate. This inhibition disrupts the vitamin B6 metabolic pathway, leading to altered levels of pyridoxal phosphate-dependent enzymes. Additionally, this compound modulates the activity of protein kinases by binding to their ATP-binding sites, affecting downstream signaling pathways and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can vary over time. Short-term exposure to this compound leads to immediate changes in enzyme activity and cell signaling pathways, while long-term exposure can result in more profound alterations in gene expression and cellular metabolism. These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to enhance neuronal excitability and improve motor function in animal models of neurological disorders. At higher doses, it can induce toxic effects, such as seizures and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance therapeutic efficacy and safety. Additionally, chronic administration of high doses of this compound can lead to adverse effects on liver and kidney function, emphasizing the need for thorough toxicity assessments in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is the vitamin B6 metabolic pathway, where the compound inhibits pyridoxal kinase, leading to altered levels of pyridoxal phosphate and its dependent enzymes. Additionally, this compound affects the metabolism of neurotransmitters by modulating the activity of enzymes involved in their synthesis and degradation. This modulation can impact neurotransmitter levels and neuronal function, contributing to the compound’s effects on the nervous system .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through specific transporters, such as organic cation transporters, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters. These factors determine the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be transported to other cellular compartments, such as the nucleus and mitochondria, depending on the presence of targeting signals and post-translational modifications. For example, phosphorylation of this compound can facilitate its transport to the nucleus, where it can modulate gene expression and cellular responses. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

6-aminopyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFAJJVOTQJFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734792
Record name 6-Aminopyridine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342900-31-5
Record name 6-Aminopyridine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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